molecular formula C23H27N5O2 B1683009 Terbogrel CAS No. 149979-74-8

Terbogrel

Cat. No.: B1683009
CAS No.: 149979-74-8
M. Wt: 405.5 g/mol
InChI Key: XUTLOCQNGLJNSA-RGVLZGJSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

Terbogrel undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include strong oxidizing agents for oxidation, reducing agents such as hydrogen gas or metal hydrides for reduction, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Mechanism of Action

Biological Activity

Terbogrel is a novel compound that functions as both a thromboxane A2 (TxA2) receptor antagonist and a thromboxane synthase inhibitor. Its dual mechanism of action positions it as a significant player in the management of various cardiovascular conditions, particularly in the context of pulmonary arterial hypertension (PAH) and other thromboembolic disorders.

This compound's primary pharmacological effects stem from its ability to inhibit thromboxane synthesis while simultaneously blocking the TxA2 receptor. This dual action results in:

  • Inhibition of Platelet Aggregation : this compound demonstrates a dose-dependent inhibition of platelet aggregation, with over 80% inhibition observed at doses of 150 mg .
  • Increased Prostacyclin Production : By shifting the metabolic pathway from thromboxane to prostacyclin synthesis, this compound enhances prostacyclin levels, which are known to have vasodilatory and anti-aggregatory effects .

Pharmacokinetics

Studies have shown that this compound is well tolerated in healthy subjects, with no significant adverse effects reported during both single and multiple dosing regimens. Key pharmacokinetic findings include:

  • Dose-Linear Plasma Concentrations : Plasma concentrations of this compound increase linearly with dosage, with no accumulation observed over a seven-day period .
  • Effective Inhibition Levels : The IC50 values for TxA2 receptor blockade and thromboxane synthase inhibition were found to be 12 ng/ml and 6.7 ng/ml, respectively .

Clinical Trials and Efficacy

A notable clinical trial involving this compound was conducted on patients with primary pulmonary hypertension (PPH). The study aimed to evaluate the compound's efficacy in improving exercise capacity and overall clinical outcomes. However, it faced challenges due to side effects, particularly leg pain, leading to premature discontinuation after enrolling only 71 patients out of the planned 135 .

Table 1: Summary of Clinical Trial Findings

Parameter This compound Group Placebo Group Statistical Significance
Patients Enrolled71--
Complete Study Compliance31%--
Reduction in Thromboxane MetabolitesUp to 98%-p < 0.0001
Improvement in Exercise Capacity (6-min walk test)Not significant--
Event-free Survival94%88%p = 0.05

Despite the limitations, this compound showed promising pharmacological effects by significantly reducing thromboxane metabolites while also providing modest improvements in quality-of-life measures such as the Minnesota Living with Heart Failure Questionnaire scores .

Side Effects and Safety Profile

While this compound is generally well tolerated, some adverse effects have been documented:

  • Leg Pain : A significant side effect leading to discontinuation in some patients during clinical trials .
  • Interaction with Warfarin : Notably, this compound has been reported to increase the International Normalised Ratio (INR), necessitating careful monitoring when co-administered with anticoagulants like warfarin .

Properties

IUPAC Name

(E)-6-[3-[(N'-tert-butyl-N-cyanocarbamimidoyl)amino]phenyl]-6-pyridin-3-ylhex-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N5O2/c1-23(2,3)28-22(26-16-24)27-19-10-6-8-17(14-19)20(11-4-5-12-21(29)30)18-9-7-13-25-15-18/h6-11,13-15H,4-5,12H2,1-3H3,(H,29,30)(H2,26,27,28)/b20-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUTLOCQNGLJNSA-RGVLZGJSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N=C(NC#N)NC1=CC=CC(=C1)C(=CCCCC(=O)O)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)N=C(NC#N)NC1=CC=CC(=C1)/C(=C\CCCC(=O)O)/C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149979-74-8
Record name Terbogrel
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=149979-74-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Terbogrel [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149979748
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Terbogrel
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12204
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name TERBOGREL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Z4KWQ5OGN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Terbogrel
Reactant of Route 2
Terbogrel
Reactant of Route 3
Terbogrel
Reactant of Route 4
Terbogrel
Reactant of Route 5
Terbogrel
Reactant of Route 6
Terbogrel

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.